
Methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromopyrimidine and a chlorobenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate typically involves a multi-step process. One common method starts with the bromination of pyrimidine, followed by the chlorination of benzoic acid. The final step involves esterification to form the methyl ester. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
化学反応の分析
Types of Reactions
Methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromopyrimidine moiety to a pyrimidine.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and other interactions with active sites, while the chlorobenzoate part can enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 4-(6-chloropyrimidin-4-yl)-3-bromobenzoate
- Methyl 4-(6-fluoropyrimidin-4-yl)-3-chlorobenzoate
- Methyl 4-(6-iodopyrimidin-4-yl)-3-chlorobenzoate
Uniqueness
Methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate is unique due to the specific combination of bromopyrimidine and chlorobenzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
methyl 4-(6-bromopyrimidin-4-yl)-3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O2/c1-18-12(17)7-2-3-8(9(14)4-7)10-5-11(13)16-6-15-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUKWRQHJNWKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=NC=N2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
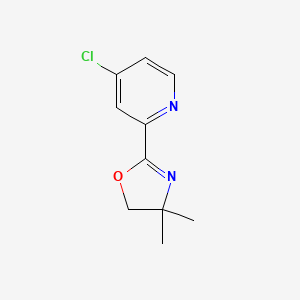
![[S(R)]-N-[(1R)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8194359.png)
![4-([1,1'-Biphenyl]-3-yl)-6-chloro-2-phenylpyrimidine](/img/structure/B8194360.png)
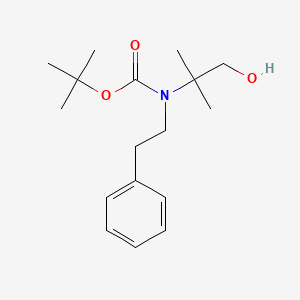



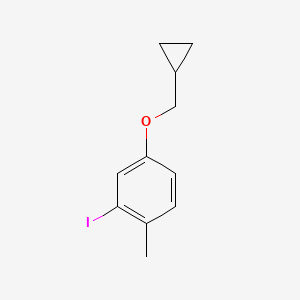
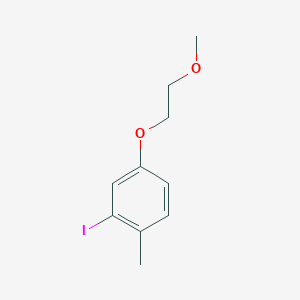
![3,4-Bis(difluoromethyl)-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B8194413.png)
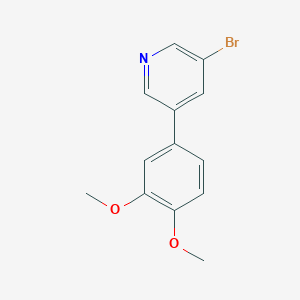
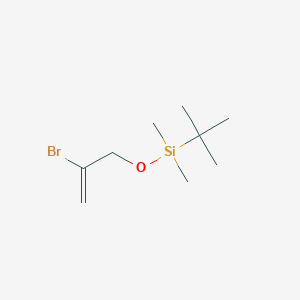
![tert-Butyl 3-[(6-bromopyrazin-2-yl)amino]azetidine-1-carboxylate](/img/structure/B8194454.png)
![tert-butyl N-[1-(2-chloroacetyl)-4-methylpiperidin-4-yl]carbamate](/img/structure/B8194460.png)
